molecular formula C25H18O3 B14315632 Dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate CAS No. 114326-28-2

Dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate

Cat. No.: B14315632
CAS No.: 114326-28-2
M. Wt: 366.4 g/mol
InChI Key: VGZNDHCASNIUGE-UHFFFAOYSA-N
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Description

Dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their complex structures consisting of multiple fused benzene rings. This compound is a derivative of dibenz(a,j)anthracene, which is formed during the incomplete combustion of organic matter .

Chemical Reactions Analysis

Dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.

Scientific Research Applications

Dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate involves its metabolic conversion to reactive intermediates, such as diol epoxides. These intermediates can interact with DNA, leading to mutations and potentially causing cancer. The molecular targets include DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate is similar to other PAHs, such as benzo[a]pyrene and chrysene. its unique structure, with the specific placement of the methoxy and acetate groups, gives it distinct chemical and biological properties.

Similar compounds include:

  • Benzo[a]pyrene
  • Chrysene
  • Dibenz[a,h]anthracene

Properties

CAS No.

114326-28-2

Molecular Formula

C25H18O3

Molecular Weight

366.4 g/mol

IUPAC Name

(7-methoxy-2-pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaenyl) acetate

InChI

InChI=1S/C25H18O3/c1-15(26)28-25-23-18(9-7-16-5-3-4-6-21(16)23)13-19-10-8-17-14-20(27-2)11-12-22(17)24(19)25/h3-14H,1-2H3

InChI Key

VGZNDHCASNIUGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC3=C1C4=C(C=C3)C=C(C=C4)OC)C=CC5=CC=CC=C52

Origin of Product

United States

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